
Bromo-dragonfly hydrochloride
Übersicht
Beschreibung
Bromo-dragonfly hydrochloride (chemical formula: C₁₃H₁₃BrClNO₂; molecular weight: 330.6 g/mol) is a synthetic hallucinogen first synthesized in 1998 as a research tool for studying serotonin (5-HT) receptors in the central nervous system . Structurally, it belongs to the benzodifuran-substituted phenethylamine class, with the R-isomer exhibiting greater potency . It acts as a potent 5-HT₂A receptor agonist, producing intense visual hallucinations and psychedelic effects lasting up to 24–36 hours, significantly longer than LSD .
Key characteristics include:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bromo-dragonfly hydrochloride begins with hydroquinone, which is dialkylated with 1-bromo-2-chloroethane. This intermediate is then brominated and treated with n-butyllithium to yield the tetrahydrobenzodifuran ring system. After formylation of the ring system, the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is then reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Following para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ, the trifluoroacetyl protecting group of the amine is removed to give this compound as a racemic mixture of the R and S enantiomers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its classification as a controlled substance in many countries. the synthetic route described above can be scaled up for industrial production with appropriate safety measures and equipment.
Analyse Chemischer Reaktionen
Key Chemical Reactions and Reagents
The synthesis involves critical transformations, summarized below:
Reaction Step | Reagents/Conditions | Purpose |
---|---|---|
Dialkylation | 1-bromo-2-chloroethane, base | Forms di-substituted hydroquinone |
Bromination | Br₂, Fe catalyst | Introduces bromine at para position |
Formylation | Nitroethane, NH₄OAc | Generates nitropropene derivative |
Reduction | LiAlH₄, anhydrous THF | Converts nitropropene to amine |
Oxidation | DDQ, CH₂Cl₂ | Aromatizes dihydrofuran rings |
Deprotection | HCl, ethanol | Removes trifluoroacetyl group |
Metabolic Stability and Resistance
Bromo-dragonfly hydrochloride exhibits exceptional resistance to hepatic metabolism:
-
In vitro studies : No detectable metabolism in human liver microsomes (HLM) or cytosol (HLC) .
-
MAO-A inhibition : Competitively inhibits monoamine oxidase A (Kᵢ = 0.352 μM), reducing degradation of serotonin and dopamine .
-
Structural factors : The benzodifuran core and para-bromine substitution hinder enzymatic oxidation .
Stability Under Laboratory Conditions
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
Bromo-Dragonfly is primarily utilized in pharmacological research due to its high affinity for serotonin receptors:
- 5-HT2A Receptor Agonism : It acts as a potent full agonist at the 5-HT2A receptor, making it valuable for studies related to mood disorders and psychotropic effects .
- Comparative Studies : Research has demonstrated that the (R)-enantiomer exhibits greater binding affinity compared to the (S)-enantiomer, allowing for comparative studies on receptor interactions .
Toxicological Research
Bromo-Dragonfly has been investigated for its toxicological parameters:
- Acute Toxicity : Studies have indicated significant acute toxicity with variations across species, highlighting its potential risks in both clinical and forensic toxicology settings .
- Cardiotoxicity Risks : The compound has shown potential cardiotoxic effects due to inhibition of the hERG channel, which could lead to serious cardiovascular complications .
Behavioral Studies
In animal models, Bromo-Dragonfly has been used to assess hallucinogenic effects:
- Head-Twitch Response : In mice, it induces a head-twitch response similar to other hallucinogens, providing insights into its psychoactive properties .
Case Study 1: Acute Intoxications
Reports from various countries have documented acute intoxications associated with Bromo-Dragonfly use. Notably, there have been fatalities linked to mislabeling incidents where users ingested Bromo-Dragonfly believing it to be a less potent compound (e.g., 2C-B-FLY) leading to severe overdoses .
Case Study 2: Online Availability and Misuse
The compound has gained notoriety on online platforms where it is marketed as a research chemical. Its legal ambiguity in some regions has contributed to recreational misuse, raising public health concerns regarding its availability and associated risks .
Wirkmechanismus
Bromo-dragonfly hydrochloride acts as a potent full agonist for the 5-HT2A receptor, a subtype of the serotonin receptors found in the central nervous system. It also has high affinity for the 5-HT2C and 5-HT2B receptors. The activation of these receptors leads to a series of biochemical reactions that result in the hallucinogenic effects of the compound. Additionally, this compound is a monoamine oxidase A inhibitor, which can lead to clinically relevant increases in serotonin levels in vivo .
Vergleich Mit ähnlichen Verbindungen
The following compounds share structural or pharmacological similarities with bromo-dragonfly hydrochloride:
Pharmacological and Chemical Properties
*HPPD: Hallucinogen Persisting Perception Disorder
Structural Comparison
- Bromo-dragonfly : Features a brominated benzodifuran core linked to an isopropylamine group .
- LSD : Ergoline backbone with a diethylamide substituent .
- DOI : Iodine-substituted phenethylamine with dimethoxy groups .
- 2C-B-FLY : Benzofuran analog of 2C-B, lacking bromine but retaining psychedelic properties .
Key Research Findings
Receptor Efficacy: Bromo-dragonfly and 2C-B-FLY act as full agonists at 5-HT₂A receptors, whereas LSD and DOI are partial agonists . Full agonism may correlate with prolonged hallucinogenic effects. Partial agonists like LSD exhibit ceiling effects, reducing toxicity risks compared to full agonists .
Delayed Onset :
Metabolism and Stability :
Biologische Aktivität
Bromo-Dragonfly hydrochloride, a potent hallucinogenic compound, is a member of the phenethylamine family and a derivative of benzodifuran. It was first synthesized in 1998 by David E. Nichols and has since gained attention for its significant biological activity, particularly its agonistic effects on serotonin receptors. This article delves into the biological activity of this compound, focusing on its pharmacological properties, toxicological implications, and case studies highlighting its effects.
Receptor Affinity
Bromo-Dragonfly acts primarily as a full agonist at the 5-HT2A receptor , with a very high affinity (K_i = 0.04 nM) and also exhibits strong binding to the 5-HT2C receptor (K_i = 0.02 nM) and moderate affinity for the 5-HT2B receptor (K_i = 0.19 nM) . This receptor profile suggests that Bromo-Dragonfly may produce profound hallucinogenic effects similar to those of LSD, with reports indicating that it is approximately 300 times more potent than mescaline .
The compound's action as a monoamine oxidase A (MAO-A) inhibitor further complicates its pharmacodynamics, potentially leading to increased levels of serotonin and other monoamines in the synaptic cleft . This mechanism may contribute to both its psychoactive effects and its toxicity.
Duration of Effects
Bromo-Dragonfly is noted for its long-lasting effects , which can persist for up to 2-3 days , significantly longer than many other hallucinogens . The typical dose ranges from 0.2 to 1 mg , but due to its potency, even small variations in dosage can lead to severe consequences.
Adverse Effects
Reports indicate that Bromo-Dragonfly can cause severe adverse effects, including:
- Vasoconstriction : This effect can lead to tissue necrosis, particularly in extremities, as evidenced by cases requiring amputations due to gangrene .
- Fatal Overdoses : At least five deaths have been associated with Bromo-Dragonfly use across various countries, including Norway and Denmark .
- Seizures and Agitation : Users have reported significant agitation and seizures during intoxication episodes .
Case Study 1: Fatal Overdose in Denmark
Case Study 2: Severe Vasoconstriction
In another incident, a 35-year-old male experienced severe vasoconstriction after ingesting an unknown quantity of Bromo-Dragonfly. Subsequent medical intervention was required due to tissue necrosis that developed weeks post-ingestion .
Metabolism Studies
Recent studies have shown that Bromo-Dragonfly is resistant to metabolism in vitro when tested against human liver microsomes. Unlike its analogue 2C-B-fly, which undergoes significant metabolic transformation, Bromo-Dragonfly remains largely unchanged in these systems .
Table: Comparative Pharmacokinetics of Bromo-Dragonfly and 2C-B-Fly
Compound | K_i (nM) | MAO-A Inhibition | Metabolism in HLM |
---|---|---|---|
Bromo-Dragonfly | 0.04 | Yes (K_i = 0.352) | Resistant |
2C-B-Fly | 0.19 | Yes | Metabolized |
Behavioral Responses
Research indicates that Bromo-Dragonfly induces significant behavioral changes in animal models, such as the head-twitch response observed in mice, which is indicative of hallucinogenic activity .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Bromo-dragonfly hydrochloride in a laboratory setting?
this compound is synthesized via a multi-step route involving bromination of benzodifuran precursors and subsequent coupling with an isopropylamine derivative. Key characterization techniques include:
- X-ray crystallography to confirm stereochemistry (critical for distinguishing R- and S-isomers, as the R-isomer exhibits higher potency) .
- Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for structural validation .
- HPLC purity testing to ensure >98% purity, as impurities can skew receptor binding assays .
Q. How do researchers assess the receptor binding affinity of this compound?
Receptor affinity is evaluated using radioligand displacement assays targeting serotonin receptors (e.g., 5-HT2A):
- In vitro assays with transfected HEK-293 cells expressing human 5-HT2A receptors.
- Competitive binding curves generated against reference ligands (e.g., LSD), with IC50 values calculated to determine potency .
- Cross-reactivity studies with other monoamine receptors (e.g., 5-HT2C, α-adrenergic) to confirm selectivity .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a lower limit of detection (LOD) of 0.2 μg/kg, validated for blood, urine, and tissue samples .
- β-glucuronidase treatment of urine samples to hydrolyze glucuronidated metabolites, improving recovery rates by ~50% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Discrepancies in toxicity outcomes (e.g., delayed seizures vs. acute vascular effects) require:
- Dose-response studies in animal models (e.g., rodents) to establish thresholds for neurotoxicity (e.g., NMDA receptor modulation) and vasoconstriction .
- Pharmacokinetic modeling to account for delayed peak plasma concentrations (up to 6 hours post-administration) .
- Postmortem toxicology reanalysis of case studies to differentiate parent compound stability from metabolite interference .
Q. What experimental designs are optimal for studying Bromo-dragonfly’s resistance to hepatic metabolism?
- In vitro hepatocyte models with human liver microsomes to assess Phase I/II metabolism. Studies show minimal CYP450-mediated degradation but significant glucuronidation of hydroxylated metabolites .
- Knockout rodent models (e.g., MAO-A-deficient mice) to isolate monoamine oxidase inhibition effects on serotonin syndrome-like symptoms .
Q. How can researchers mitigate cross-reactivity challenges in immunoassays for Bromo-dragonfly detection?
- Structural analogs (e.g., 2C-B-FLY) must be included in validation panels due to shared benzodifuran backbones .
- High-resolution mass spectrometry (HRMS) with fragmentation libraries to distinguish isomers and metabolites .
- Blind-spike recovery tests in human serum to validate assay specificity at sub-μg/kg concentrations .
Q. What methodologies are used to investigate Bromo-dragonfly’s prolonged hallucinogenic effects?
- Electrophysiological recordings in rodent prefrontal cortex slices to map 5-HT2A-mediated neuronal excitability over extended periods (>12 hours) .
- Behavioral assays (e.g., head-twitch response) with time-lapsed video tracking to correlate receptor occupancy with hallucinogenic duration .
Q. Methodological and Ethical Considerations
Q. How should researchers address ethical concerns in handling this compound?
- Controlled substance protocols : Adhere to DEA Schedule I regulations for storage, usage logs, and disposal .
- Informed consent in human studies : Clearly communicate risks of vasoconstriction (e.g., limb necrosis) and delayed neurotoxicity in early-phase trials .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Probit analysis to calculate LD50 values in animal models, accounting for non-linear pharmacokinetics .
- Multivariate regression to identify confounding factors (e.g., polydrug use in case reports) .
Q. How can researchers optimize in silico models for predicting Bromo-dragonfly analogs?
Eigenschaften
IUPAC Name |
(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIDKNSMQNPNFC-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678561 | |
Record name | (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332012-24-5 | |
Record name | Bromo-dragonfly hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 332012-24-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMO-DRAGONFLY HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D627OB41D9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.